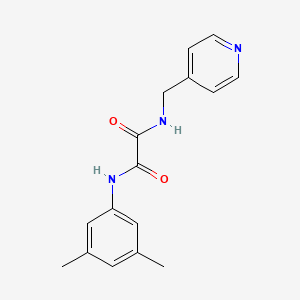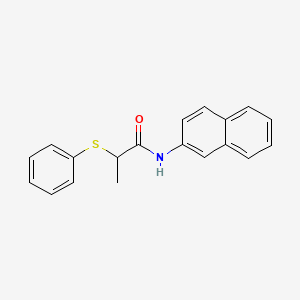
N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide, also known as DPA-714, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPA-714 belongs to the family of translocator protein (TSPO) ligands, which are known to modulate the immune response and have a neuroprotective effect.
Mécanisme D'action
N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide acts as a ligand for the TSPO, which is a protein that is located on the outer membrane of mitochondria. TSPO is involved in the regulation of various cellular processes such as cholesterol transport, steroid synthesis, and apoptosis. This compound binds to TSPO and modulates its activity, leading to the modulation of immune response and neuroprotection.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It reduces inflammation and oxidative stress in the brain, which are major contributors to neurodegenerative diseases. This compound also modulates the immune response by regulating the activation of microglia, which are immune cells in the brain. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide in lab experiments is its high specificity for TSPO. This allows for the selective modulation of TSPO activity without affecting other cellular processes. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes.
One of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions. It is also relatively expensive compared to other TSPO ligands, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research of N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide. One of the major areas of research is in the development of this compound analogs with improved pharmacological properties. These analogs can have increased specificity and potency for TSPO, as well as improved solubility in water.
Another area of research is in the development of this compound-based therapeutics for the treatment of neurodegenerative diseases and cancer. These therapeutics can be designed to have targeted delivery to specific cells or tissues, as well as improved pharmacokinetic properties.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its specificity for TSPO and its ability to modulate the immune response and have a neuroprotective effect make it an attractive target for drug development. Further research is needed to fully understand its mechanism of action and to develop more potent and selective analogs.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide involves the reaction of 3,5-dimethylbenzoic acid with 4-pyridinemethanol to form the corresponding ester. The ester is then reacted with ethylenediamine to produce this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is in the field of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has been shown to have a neuroprotective effect by reducing inflammation and oxidative stress in the brain. It also modulates the immune response by regulating the activation of microglia, which are immune cells in the brain.
This compound has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. This compound also inhibits angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
Propriétés
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-7-12(2)9-14(8-11)19-16(21)15(20)18-10-13-3-5-17-6-4-13/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFLSZAEHLKFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5039066.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide](/img/structure/B5039081.png)
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5039083.png)
![ethyl 2-[(N-(4-methylphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5039092.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-methylcyclohexanecarboxamide](/img/structure/B5039099.png)
![1-[4-(4-methoxybenzoyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B5039120.png)
![4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5039126.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5039127.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5039137.png)


![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5039154.png)
![1-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B5039158.png)
![7-(4-acetylphenyl)-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5039164.png)